

# An In-depth Technical Guide to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

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## Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Cat. No.: B1345178

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** (CAS No: 3405-89-8). Due to the limited publicly available data, this document focuses on the fundamental characteristics of the compound. Information regarding its biological activity, detailed experimental protocols, and comprehensive spectral analyses is not extensively available in the current literature. This guide presents the known properties in a structured format and offers a plausible synthetic approach based on established chemical principles.

## Chemical Structure and Properties

**2-[(4-Chlorophenyl)sulfonyl]acetic acid** is an organic compound featuring a 4-chlorophenyl group attached to a sulfonyl group, which is in turn bonded to the alpha-carbon of an acetic acid moiety.

Chemical Structure:

Figure 1: Chemical structure of **2-[(4-Chlorophenyl)sulfonyl]acetic acid**.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** is presented in Table 1.

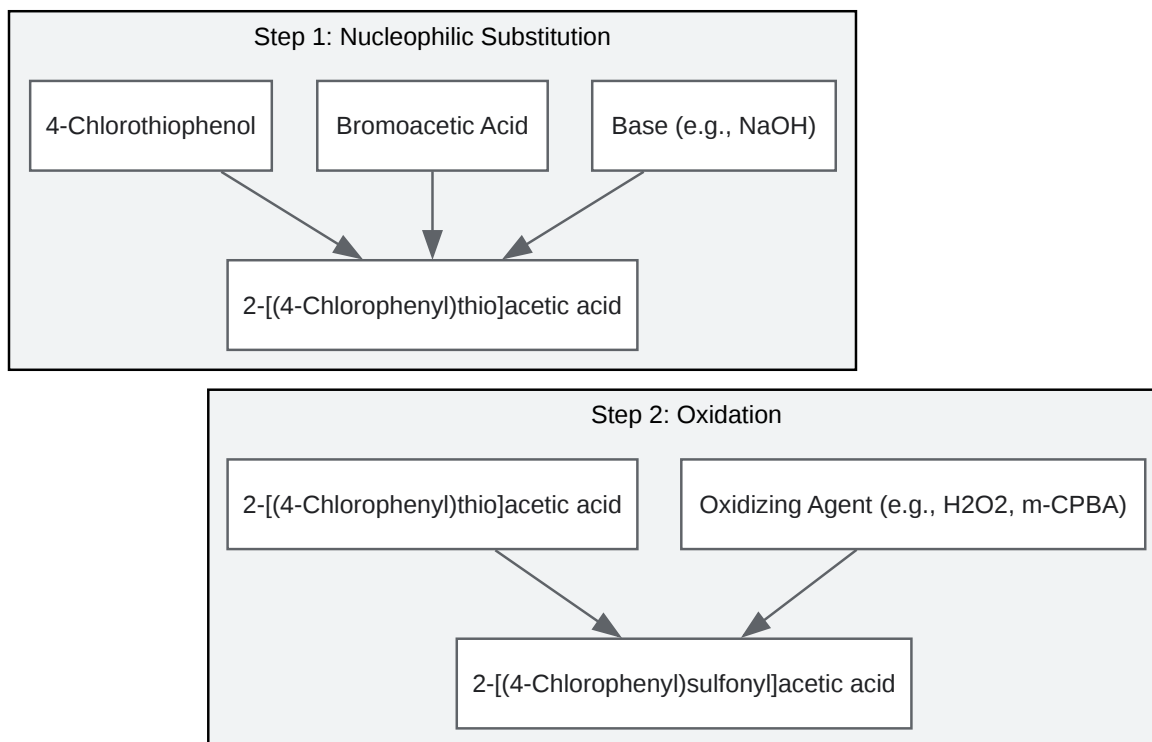
Property	Value	Reference(s)
CAS Number	3405-89-8	[1][2]
Molecular Formula	C8H7ClO4S	[1][2][3]
Molecular Weight	234.66 g/mol	[3][4]
IUPAC Name	2-[(4-Chlorophenyl)sulfonyl]acetic acid	[1][2]
Synonyms	2-(4-chlorophenyl)sulfonylacetic acid, 4-Chlorophenylsulfonylacetic acid, NSC203148	[1][2]
Melting Point	121-126 °C	[4]
Boiling Point	472.1 °C at 760 mmHg	[5]
Density	1.52 g/cm <sup>3</sup>	[5]

## Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** are not readily available in the public domain. However, a plausible synthetic route can be proposed based on general organic chemistry principles. A common method for the formation of  $\alpha$ -sulfonyl carboxylic acids is the oxidation of the corresponding  $\alpha$ -thio carboxylic acid.

## Plausible Synthetic Workflow

The synthesis could potentially be achieved through a two-step process starting from 4-chlorothiophenol and bromoacetic acid.



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Figure 2: Plausible synthesis workflow for **2-[(4-Chlorophenyl)sulfonyl]acetic acid**.

#### Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid

In a suitable solvent, 4-chlorothiophenol would be deprotonated with a base, such as sodium hydroxide, to form the thiophenoxide. This nucleophile would then react with bromoacetic acid in a nucleophilic substitution reaction to yield 2-[(4-Chlorophenyl)thio]acetic acid.

#### Step 2: Oxidation to **2-[(4-Chlorophenyl)sulfonyl]acetic acid**

The sulfide in 2-[(4-Chlorophenyl)thio]acetic acid would then be oxidized to a sulfone. This can be achieved using a strong oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Note: This proposed synthesis is illustrative. The specific reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.

## Spectroscopic Data

Experimentally obtained and interpreted spectral data (NMR, IR, Mass Spectrometry) for **2-[(4-Chlorophenyl)sulfonyl]acetic acid** are not available in surveyed scientific literature. The following sections describe the expected spectral characteristics based on the compound's structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR:

- Aromatic Protons: Two doublets in the aromatic region (typically  $\delta$  7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl ring.
- Methylene Protons: A singlet in the region of  $\delta$  4.0-5.0 ppm, corresponding to the two protons of the methylene group adjacent to the sulfonyl and carboxyl groups.
- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically  $\delta$  10-13 ppm), which may be exchangeable with  $\text{D}_2\text{O}$ .

$^{13}\text{C}$  NMR:

- Carbonyl Carbon: A signal in the downfield region (typically  $\delta$  170-180 ppm).
- Aromatic Carbons: Four signals in the aromatic region (typically  $\delta$  120-145 ppm), one for the carbon bearing the chlorine, one for the carbon attached to the sulfonyl group, and two for the remaining CH carbons.
- Methylene Carbon: A signal in the range of  $\delta$  50-65 ppm.

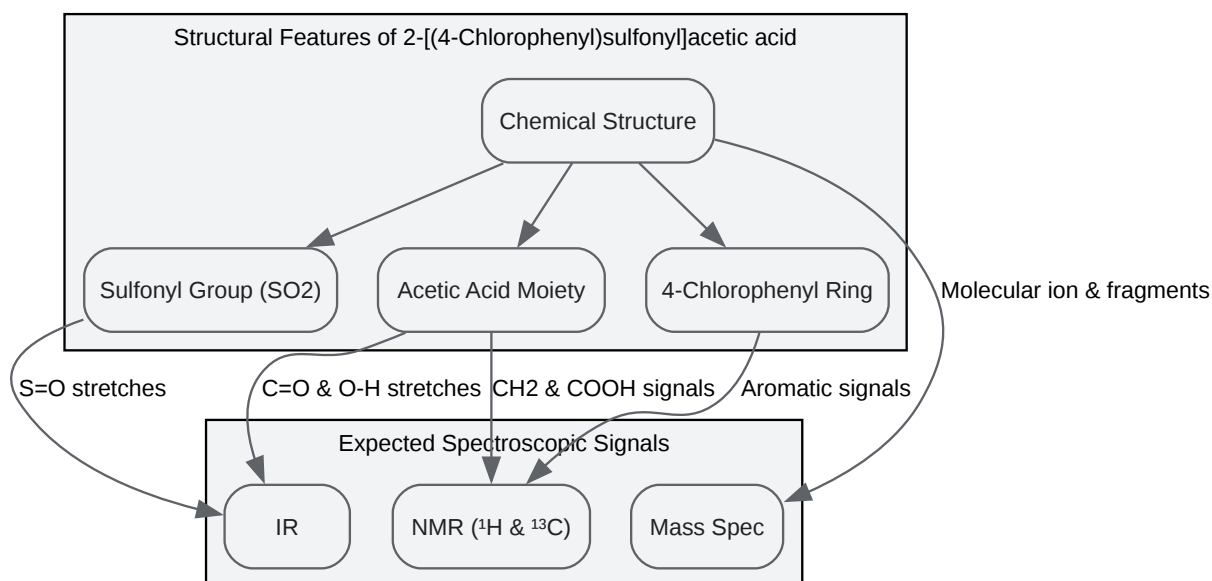
### Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A broad absorption band in the region of  $2500\text{-}3300\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A strong absorption band around  $1700\text{-}1725\text{ cm}^{-1}$ .

- S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350  $\text{cm}^{-1}$  (asymmetric) and 1120-1160  $\text{cm}^{-1}$  (symmetric).
- C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1015  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) and characteristic isotopic peaks for the presence of chlorine ( $M+2$  peak with approximately one-third the intensity of the  $M^+$  peak) and sulfur. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage around the sulfonyl group.



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Figure 3: Relationship between chemical structure and expected spectroscopic signals.

## Biological Activity and Mechanism of Action

There is no significant information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **2-[(4-Chlorophenyl)sulfonyl]acetic acid**. Searches for this information predominantly yield results for structurally similar but distinct compounds with known biological activities. This suggests

that **2-[(4-Chlorophenyl)sulfonyl]acetic acid** may primarily be a chemical intermediate used in the synthesis of other molecules and may not have been extensively investigated for its own biological effects.

## Conclusion

**2-[(4-Chlorophenyl)sulfonyl]acetic acid** is a well-defined chemical compound with established physical properties. While a plausible synthetic route can be outlined, detailed experimental protocols and comprehensive spectral characterization are not readily available in the public domain. Furthermore, there is a notable absence of data concerning its biological activity and mechanism of action. This suggests that the compound's primary role may be that of a synthetic building block. Further research would be necessary to fully elucidate its reactivity, spectroscopic details, and any potential biological relevance.

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